3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol
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Overview
Description
3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent. One common method is the alkylation of 1,3-dimethyl-1H-pyrazole with 2,2-dimethylpropan-1-ol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
3-Methyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
2,2-Dimethylpropan-1-ol: An alcohol used in the synthesis of the target compound.
Uniqueness
3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of a pyrazole ring and a dimethylpropanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C10H18N2O/c1-8-5-9(12(4)11-8)6-10(2,3)7-13/h5,13H,6-7H2,1-4H3 |
InChI Key |
LCLGEFCIBJZUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC(C)(C)CO)C |
Origin of Product |
United States |
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